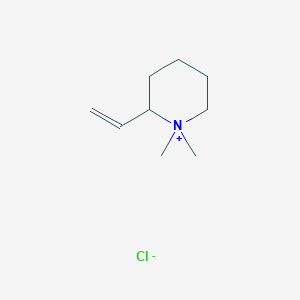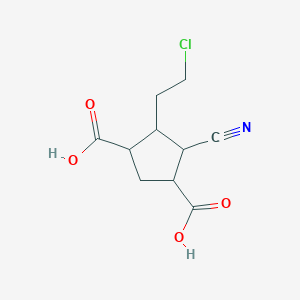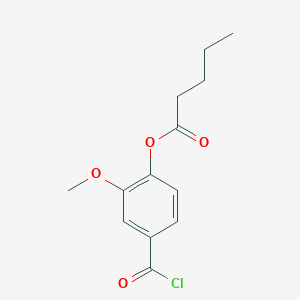
Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- is a chemical compound with a molecular formula of C₁₀H₁₂N₂S It is known for its unique structure, which includes a benzisothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- typically involves the reaction of 2-ethyl-1,2-benzisothiazol-3(2H)-one with ethanamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-ethyl-1,2-benzisothiazol-3(2H)-one and ethanamine.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating to a temperature range of 60-80°C.
Product Isolation: The product is typically isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzisothiazole derivatives.
Aplicaciones Científicas De Investigación
Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzisothiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethyl-1,2-benzisothiazol-3(2H)-one
- N-ethyl-1,2-benzisothiazolin-3-one
- 2-ethylbenzisothiazol-3(2H)-one
Uniqueness
Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications.
Propiedades
Número CAS |
58639-46-6 |
|---|---|
Fórmula molecular |
C11H14N2S |
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
N,2-diethyl-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C11H14N2S/c1-3-12-11-9-7-5-6-8-10(9)14-13(11)4-2/h5-8H,3-4H2,1-2H3 |
Clave InChI |
SPCNZRVLJDHYRP-UHFFFAOYSA-N |
SMILES canónico |
CCN=C1C2=CC=CC=C2SN1CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)
![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)
